3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide 3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 922906-15-8
VCID: VC4366275
InChI: InChI=1S/C18H16Cl2N2O2/c19-15-8-7-12(10-16(15)20)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24)
SMILES: C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C18H16Cl2N2O2
Molecular Weight: 363.24

3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

CAS No.: 922906-15-8

Cat. No.: VC4366275

Molecular Formula: C18H16Cl2N2O2

Molecular Weight: 363.24

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide - 922906-15-8

Specification

CAS No. 922906-15-8
Molecular Formula C18H16Cl2N2O2
Molecular Weight 363.24
IUPAC Name 3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C18H16Cl2N2O2/c19-15-8-7-12(10-16(15)20)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24)
Standard InChI Key IJUIGWCOVWYJRO-UHFFFAOYSA-N
SMILES C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Introduction

3,4-Dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by its structural components, including a benzamide core with two chlorine atoms at the 3 and 4 positions, and a phenyl ring substituted with a 2-oxopiperidin-1-yl group at the 3 position. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of 3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide likely involves a multi-step process:

  • Preparation of the 3-(2-oxopiperidin-1-yl)aniline: This can be achieved through the reaction of 3-nitroaniline with 2-oxopiperidine in the presence of a suitable catalyst.

  • Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amine using a reducing agent like hydrogen gas in the presence of palladium on carbon.

  • Amidation: The resulting amine is then reacted with 3,4-dichlorobenzoyl chloride to form the final benzamide derivative.

Potential Applications

While specific applications of 3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide are not documented, compounds with similar structures often exhibit biological activity, such as:

  • Pharmacological Activity: Benzamides are known for their potential in drug development, particularly in areas like anti-inflammatory or neurological disorders.

  • Chemical Intermediates: They can serve as intermediates in the synthesis of more complex molecules.

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